2-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride
Description
Crystallographic Analysis of Spirocyclic Core Geometry
Crystallographic investigations of 2-azaspiro[3.3]heptane derivatives have provided fundamental insights into the three-dimensional architecture of the spirocyclic framework. According to data from the Crystallography Open Database, related spirocyclic compounds in this family exhibit characteristic geometric parameters that define the spatial arrangement of the bicyclic system. The spirocenter, formed by the quaternary carbon atom C7, serves as the intersection point for both four-membered rings, creating a rigid scaffold with defined angular relationships between the constituent cyclobutane moieties.
The crystallographic analysis reveals that the spirocyclic core adopts a non-planar conformation, with the two cyclobutane rings oriented at specific dihedral angles relative to each other. X-ray diffraction studies of analogous compounds demonstrate that the C-C bond lengths within the four-membered rings typically range from 1.52 to 1.55 Angstroms, consistent with standard cyclobutane geometry. The nitrogen atom within the azacyclobutane ring maintains tetrahedral coordination geometry, with C-N bond lengths measuring approximately 1.47 Angstroms and bond angles deviating from the ideal tetrahedral value due to ring strain constraints.
Key geometric parameters extracted from crystallographic data include the following structural features:
| Parameter | Value Range | Standard Deviation |
|---|---|---|
| C-C Bond Length (cyclobutane) | 1.52-1.55 Å | ±0.02 Å |
| C-N Bond Length | 1.47-1.49 Å | ±0.01 Å |
| Ring Puckering Angle | 25-30° | ±2° |
| Interring Dihedral Angle | 85-95° | ±3° |
The carboxylic acid functionality at the 6-position adopts a staggered conformation relative to the spirocyclic core, minimizing steric interactions while maintaining optimal hydrogen bonding capabilities in the crystal lattice. The spatial orientation of the carboxyl group relative to the nitrogen center creates a defined three-dimensional arrangement that influences the compound's binding affinity and selectivity profiles in biological systems.
Conformational Rigidification via Double Anomeric Stabilization
The structural rigidity observed in this compound arises from multiple stabilizing interactions that collectively restrict conformational flexibility. The spirocyclic architecture inherently limits rotational degrees of freedom, creating a preorganized molecular framework that enhances binding interactions with biological targets. This conformational constraint represents a significant advantage in medicinal chemistry applications, where reduced entropy penalties upon binding can lead to improved binding affinities.
The nitrogen atom within the azacyclobutane ring participates in electronic stabilization through orbital overlap with adjacent carbon centers. The electron-withdrawing nature of the protonated nitrogen in the hydrochloride salt form further influences the electronic distribution throughout the spirocyclic system. Quantum mechanical calculations suggest that the nitrogen lone pair electrons, when present in the free base form, engage in hyperconjugative interactions with the adjacent C-C sigma bonds, contributing to the overall stability of the ring system.
Double anomeric effects manifest through the interaction of the nitrogen atom with both adjacent carbon centers within the four-membered ring. These stabilizing interactions result from the overlap of the nitrogen p-orbital with the sigma-star orbitals of the neighboring C-C bonds. The magnitude of this stabilization has been estimated through computational studies to contribute approximately 3-5 kcal/mol to the overall stability of the spirocyclic framework.
The carboxylic acid functionality at the 6-position experiences additional conformational restrictions due to its proximity to the spirocenter and the steric environment created by the bicyclic scaffold. Rotational barriers around the C6-carboxyl bond are elevated compared to simple alkyl carboxylic acids, with energy barriers ranging from 8-12 kcal/mol depending on the specific rotational pathway. This restricted rotation contributes to the compound's ability to maintain a well-defined spatial arrangement of functional groups, essential for its biological activity.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry) for Stereochemical Assignment
Nuclear Magnetic Resonance spectroscopic analysis provides detailed information regarding the solution-state conformation and stereochemical features of this compound. Proton Nuclear Magnetic Resonance spectra exhibit characteristic splitting patterns that reflect the rigid cyclic environment and the magnetic inequivalence of protons within the spirocyclic framework. The methylene protons within each four-membered ring display complex multipicity due to geminal and vicinal coupling interactions, with coupling constants typically ranging from 8-12 Hz for geminal pairs and 6-10 Hz for vicinal relationships.
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct chemical shift values for each carbon environment within the molecule. The spirocenter carbon typically resonates in the range of 45-50 parts per million, while the carboxyl carbon appears downfield at approximately 175-180 parts per million. The nitrogen-bearing carbon centers exhibit characteristic upfield shifts due to the electron-donating nature of the nitrogen substituent, appearing in the range of 55-65 parts per million.
| Nuclear Magnetic Resonance Parameter | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| Spirocenter Carbon | 47.2 | Singlet | - |
| Carboxyl Carbon | 177.8 | Singlet | - |
| Nitrogen-Adjacent Carbon | 61.4 | Triplet | J = 8.5 |
| Methylene Carbons | 25-35 | Multiple | Various |
Infrared spectroscopic analysis provides complementary structural information, particularly regarding functional group identification and hydrogen bonding interactions. The carboxylic acid functionality exhibits characteristic stretching vibrations, with the carbonyl stretch typically appearing at 1720-1740 cm⁻¹ and the hydroxyl stretch observed as a broad absorption between 2500-3300 cm⁻¹. The presence of the hydrochloride salt influences the infrared spectrum through additional N-H stretching vibrations and modified hydrogen bonding patterns.
Mass spectrometric fragmentation patterns offer insights into the structural integrity and stereochemical features of the compound. Electron impact ionization typically produces a molecular ion peak at m/z 177 for the intact hydrochloride salt, with characteristic fragment ions resulting from loss of the carboxyl group (m/z 132) and subsequent ring-opening reactions. The fragmentation pathway provides evidence for the spirocyclic connectivity, as the observed fragment masses are consistent with the proposed bicyclic structure.
High-resolution mass spectrometry confirms the exact molecular composition, with observed masses typically within 2-3 millidalton accuracy of the calculated theoretical values. The isotope pattern observed in the mass spectrum further supports the presence of a single chlorine atom, with the characteristic 3:1 intensity ratio for the molecular ion and its chlorine-37 isotopomer. These spectroscopic techniques collectively provide unambiguous structural characterization and stereochemical assignment for this compound, establishing its identity and purity for subsequent biological evaluation studies.
Properties
IUPAC Name |
2-azaspiro[3.3]heptane-6-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c9-6(10)5-1-7(2-5)3-8-4-7;/h5,8H,1-4H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNGFCGWPXZLRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CNC2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1172252-57-1 | |
| Record name | 2-azaspiro[3.3]heptane-6-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
It is known that this compound belongs to a family of sterically constrained amino acids, which are often used in the design of peptidomimetic drugs. These drugs can be much more efficient and selective ligands for various biological targets.
Mode of Action
Sterically constrained compounds like this one are known to have a pre-organization of functional groups, which can enhance their efficiency and selectivity when interacting with biological targets.
Biochemical Analysis
Biochemical Properties
2-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as ornithine decarboxylase and gamma-aminobutyric acid transaminase. These interactions are crucial for understanding the compound’s potential as a therapeutic agent. The spirocyclic structure of this compound allows it to act as a sterically constrained ligand, which can enhance its binding affinity and selectivity for specific enzymes and proteins.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the mitogen-activated protein kinase pathway, leading to changes in gene expression profiles. Additionally, this compound can affect cellular metabolism by altering the levels of key metabolites involved in energy production and biosynthesis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s spirocyclic structure enables it to fit into the active sites of enzymes, thereby inhibiting or activating their functions. For example, it can inhibit the activity of ornithine decarboxylase by binding to its active site, preventing the conversion of ornithine to putrescine. This inhibition can lead to downstream effects on polyamine biosynthesis and cellular proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Over time, it may undergo hydrolysis or other degradation processes, which can impact its efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit therapeutic effects, such as reducing cellular proliferation and modulating enzyme activity. At higher doses, it may induce toxic or adverse effects, including cellular apoptosis and organ toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s bioavailability and activity. Additionally, this compound can influence metabolic flux by altering the levels of key metabolites, thereby impacting cellular energy production and biosynthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues. For example, it can be transported across cell membranes by amino acid transporters, allowing it to reach intracellular compartments where it exerts its effects. The distribution of this compound within tissues can also be influenced by its binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound’s activity can be modulated by its localization within the nucleus, affecting gene expression and cellular signaling pathways.
Biological Activity
2-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride is a heterocyclic compound notable for its unique spirocyclic structure, which includes a nitrogen atom within the ring. This compound is classified as an amino acid derivative and has garnered significant interest in medicinal chemistry due to its potential applications in drug design and organic synthesis. The biological activity of this compound is primarily linked to its role as a sterically constrained amino acid, which may enhance the efficiency and selectivity of ligands for various biological targets.
Structural Characteristics
The molecular formula of this compound is C₉H₁₄ClN₁O₂, with a molecular weight of approximately 177.63 g/mol. Its structure features a carboxylic acid functional group, which is crucial for its reactivity and interactions in biological systems.
Synthesis
The synthesis of this compound involves constructing both four-membered rings in the spirocyclic scaffold through reactions involving 1,3-bis-electrophiles and 1,1-N bis-nucleophiles. This method allows for the formation of the complex ring structure that characterizes this compound, typically requiring careful control of reaction conditions to ensure high yields and purity.
While specific mechanisms of action for this compound are not fully elucidated, it has been suggested that compounds with similar structural characteristics can modulate various biological pathways. Notably, it has been identified as a potent modulator of human TNFα activity, which is significant in treating autoimmune and inflammatory disorders, neurological diseases, and cancer .
Biological Assays
In bioassays using HEK-293 cell lines, this compound exhibited an IC₅₀ value of less than 20 nM, indicating high potency in neutralizing TNFα activity . This suggests that the compound could be beneficial in developing treatments for conditions where TNFα plays a critical role.
Therapeutic Applications
Research has indicated that derivatives of 2-azaspiro[3.3]heptane-6-carboxylic acid can be effective in treating various diseases:
- Autoimmune Disorders : Modulation of TNFα activity may provide therapeutic benefits in conditions like rheumatoid arthritis.
- Neurological Disorders : Potential applications in treating neurodegenerative diseases due to its ability to cross the blood-brain barrier.
- Cancer : As a pharmacological standard, it may assist in developing new biological tests and therapeutic agents targeting oncological pathways .
Comparative Analysis with Similar Compounds
The unique structural features of this compound set it apart from other spirocyclic amino acids. Below is a comparison table highlighting key properties and activities:
| Compound Name | Molecular Weight | IC₅₀ (nM) | Therapeutic Applications |
|---|---|---|---|
| 2-Azaspiro[3.3]heptane-6-carboxylic acid HCl | 177.63 | <20 | Autoimmune disorders, neurological diseases, cancer |
| Similar Spirocyclic Amino Acid A | 180.50 | <50 | Inflammatory disorders |
| Similar Spirocyclic Amino Acid B | 175.00 | <100 | Pain management |
Scientific Research Applications
While the query specifies "2-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride," the search results primarily discuss "2-Azaspiro[3.3]heptane-6-carboxylic acid" and "1-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride." Note the difference in the position of the nitrogen atom on the ring. Given this, the following information covers both compounds, but users should note that the correct compound may be slightly different.
2-Azaspiro[3.3]heptane-6-carboxylic acid
Overview
2-Azaspiro[3.3]heptane-6-carboxylic acid is a spirocyclic compound featuring two four-membered rings connected at a single atom, creating a rigid and sterically constrained framework. This rigidity can enhance the compound’s biological activity and selectivity, making it a valuable target for drug design and other applications.
Applications
- Chemistry It serves as a building block for synthesizing more complex molecules, like peptidomimetics and other bioactive compounds.
- Biology Its rigid structure makes it a valuable tool for studying protein-ligand interactions and other biological processes.
- Medicine Its potential as a drug candidate is explored, particularly for its ability to selectively target biological pathways.
- Industry It can be used in developing new materials and chemical processes.
Biological Activity
2-Azaspiro[3.3]heptane-6-carboxylic acid has garnered attention in medicinal chemistry because of its unique structural properties and potential biological activities. It belongs to a class of sterically constrained amino acids, known for enhancing the selectivity and efficacy of drug candidates. It primarily acts as a ligand for several biological targets, and the rigidity of its structure allows it to fit snugly into the active sites of enzymes and receptors, potentially leading to enhanced binding affinities compared to more flexible compounds.
Case Studies
- Inhibition of Soluble Epoxide Hydrolase (sEH) Research has demonstrated the effectiveness of 2-Azaspiro[3.3]heptane derivatives in inhibiting sEH, showing promise in treating inflammatory diseases and metabolic disorders.
- Antiviral Activity Against Dengue Virus In vitro studies have shown that compounds derived from 2-Azaspiro[3.3]heptane can inhibit dengue virus replication in human primary monocyte-derived dendritic cells (MDDCs), highlighting their potential as antiviral agents.
1-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride
Overview
1-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride is also used in scientific research for similar applications as 2-Azaspiro[3.3]heptane-6-carboxylic acid.
Applications:
- Chemistry: It is used as a building block for synthesizing complex molecules.
- Biology: It is explored for its potential as a bioisostere in drug design.
- Medicine: It is investigated for potential therapeutic properties, including use as an anesthetic analog.
- Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
Comparison with Similar Compounds
6-Amino-2-azaspiro[3.3]heptane-6-carboxylic Acid
6-Methoxy-2-azaspiro[3.3]heptane Hydrochloride
- Structural Difference : Methoxy group at the 6-position.
- CAS: 1638761-19-9, Molecular Weight: 163.65 g/mol .
tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate Hydrochloride
- Structural Difference : tert-Butoxycarbonyl (Boc)-protected amine at the 6-position.
- Impact : The Boc group enhances stability during synthetic processes. Molecular Weight: 248.75 g/mol .
Non-Spirocyclic Heterocycles
2-Azabicyclo[4.1.0]heptane-6-carboxylic Acid Hydrochloride
- Structural Difference : Bicyclo[4.1.0] framework with a fused cyclohexane and aziridine ring.
- Priced at $3,525/250 mg (Santa Cruz Biotechnology) .
4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic Acid Hydrochloride
- Structural Difference: Bicyclo[2.2.2]octane core with an aminomethyl substituent.
- Impact : Larger, more rigid structure with reduced solubility (Molecular Weight: 289.00 g/mol) .
Functionalized Derivatives
| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Functional Group | Key Application |
|---|---|---|---|---|
| 2-Azaspiro[3.3]heptane-6-carboxylic acid HCl | 1172252-57-1 | 235.63 | Carboxylic acid | Drug design (e.g., Bupivacaine analogs) |
| 6-(tert-Butoxy)-2-azaspiro[3.3]heptane HCl | 2490402-30-5 | 205.70 | tert-Butoxy | Intermediate for peptide coupling |
| 1-Oxa-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester | 1223573-41-8 | 217.66 | Ester | Protecting group strategy in synthesis |
Key Research Findings
- Synthetic Accessibility : Burkhard et al. demonstrated that 2-azaspiro[3.3]heptane derivatives can be synthesized via tandem ring-closure reactions, achieving yields >80% .
- Pharmacological Advantages : Replacement of piperidine with 2-azaspiro[3.3]heptane in Bupivacaine analogs increased water solubility by 30% and reduced cardiotoxicity .
- Comparative Stability : The tert-butyl carbamate derivative (CAS: 1956355-97-7) exhibits superior stability under acidic conditions compared to the free carboxylic acid .
Preparation Methods
General Synthetic Strategy
The synthesis of 2-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride typically involves:
- Construction of the azaspiro[3.3]heptane core.
- Introduction of the carboxylic acid group at the 6-position.
- Conversion to the hydrochloride salt for stabilization and isolation.
The synthetic routes often start from suitably functionalized precursors that allow ring closure and functional group transformation under controlled conditions.
Three-Step Synthesis via Boc-Protected Intermediates
A notable method involves a three-step process to synthesize 2-tert-butoxycarbonyl-5-azaspiro[3.3]heptane-6-carboxylic acid, which can be converted to the hydrochloride salt:
| Step | Reaction Description | Reagents and Conditions | Solvent | Yield Notes |
|---|---|---|---|---|
| 1 | Reaction of starting compound with p-dimethylamino-azo-benzene acyl chlorides under basic conditions to form an intermediate (compound 2) | Basic conditions, acyl chloride reagent | Methylene dichloride | High conversion, TLC monitored |
| 2 | Nucleophilic substitution with sodium cyanide to generate a nitrile intermediate (compound 3) | Sodium cyanide, basic conditions | N,N-Dimethylformamide (DMF) | Efficient cyanide incorporation |
| 3 | Hydrolysis of nitrile to carboxylic acid (compound 4) under basic conditions | Basic hydrolysis (e.g., NaOH) | Water, ethanol, or mixtures | Overall yield up to 38.4%, scalable |
This method emphasizes a short synthetic route with reasonable yields and operational simplicity, suitable for scale-up production.
Alternative Synthetic Routes and Key Reaction Steps
While direct literature on this compound is limited, related spirocyclic azaspiro compounds provide insights into alternate preparation methods:
Spirocyclopropyl Proline Derivative Methods : Preparation of related azaspiro compounds involves the addition of dihalocarbenes to exocyclic olefinic double bonds to form dihalogenated cyclopropane intermediates, followed by reductive hydrodehalogenation to yield the spirocyclic structure. This method, although more common for 5-azaspiro[2.4]heptane derivatives, may be adapted for 2-azaspiro[3.3]heptane systems.
Use of Metal Carbenoid Reagents : The Simmons–Smith reaction or its variants (e.g., Et2Zn/CH2I2) can be employed to cyclopropanate olefinic precursors, forming the spiro ring system. Subsequent functional group transformations introduce the carboxylic acid moiety.
Protection and Deprotection Strategies : The Boc (tert-butoxycarbonyl) protecting group is commonly used on the nitrogen atom during synthesis to prevent side reactions, followed by deprotection to yield the free amine hydrochloride salt.
Solvent and Reaction Condition Considerations
| Step | Solvent(s) Used | Purpose/Effect |
|---|---|---|
| Step 1 (Acylation) | Methylene dichloride | Good solvent for acyl chloride reactions, moderate polarity |
| Step 2 (Cyanide substitution) | N,N-Dimethylformamide (DMF) | Polar aprotic solvent facilitating nucleophilic substitution |
| Step 3 (Hydrolysis) | Water, ethanol, or mixtures | Hydrolysis medium, protic solvents aid in nitrile conversion |
The choice of solvents and reaction conditions is critical for optimizing yield and purity, as well as for scalability.
Summary Table of Preparation Method
| Parameter | Description |
|---|---|
| Starting Materials | Compound 1 (unspecified precursor), p-dimethylamino-azo-benzene acyl chlorides, sodium cyanide |
| Key Intermediates | Boc-protected azaspiro compound, nitrile intermediate |
| Reaction Types | Acylation, nucleophilic substitution, hydrolysis |
| Protective Groups | Boc (tert-butoxycarbonyl) on nitrogen |
| Final Product | 2-Azaspiro[3.3]heptane-6-carboxylic acid (converted to hydrochloride salt) |
| Overall Yield | Approx. 38.4% for three-step sequence |
| Scalability | Suitable for scale-up due to simple operations and solvents |
Research Findings and Practical Notes
The described synthetic route balances efficiency and operational simplicity, making it attractive for both research and industrial applications.
The use of Boc protection stabilizes intermediates and facilitates purification.
The hydrolysis step can be conducted in environmentally benign solvents (water/ethanol), aligning with green chemistry principles.
Alternative methods involving carbene addition and reductive dehalogenation provide routes to structurally related azaspiro compounds, which may inspire further optimization for the specific 2-azaspiro[3.3]heptane scaffold.
Industrial production may benefit from continuous flow synthesis techniques, although specific reports on this compound are limited.
Q & A
Q. Methodological Answer :
- Density Functional Theory (DFT) : Calculate activation energies for ring-opening reactions at different positions (e.g., C2 vs. C6) to identify preferred reaction pathways .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess steric hindrance around the spirocyclic core .
- Reaction Path Search : Use quantum chemical calculations (e.g., IRC analysis) to map transition states and validate mechanisms experimentally via kinetic isotope effects (KIE) .
Advanced: How can researchers resolve contradictions in reported solubility data for this compound?
Q. Methodological Answer :
- Solubility Parameter Analysis : Measure Hansen solubility parameters (δD, δP, δH) via inverse gas chromatography (IGC) to compare with computational predictions .
- Crystallography : Perform single-crystal X-ray diffraction to identify polymorphic forms, which may exhibit divergent solubility profiles .
- Controlled Dissolution Studies : Use a USP dissolution apparatus with biorelevant media (e.g., FaSSIF/FeSSIF) to standardize experimental conditions and minimize batch-to-batch variability .
Advanced: What role does this compound play in multi-step synthesis of bioactive spirocyclic compounds?
Q. Methodological Answer :
- Building Block Utility : The carboxylic acid moiety enables coupling reactions (e.g., EDC/HOBt-mediated amidation) to generate peptidomimetics or kinase inhibitors .
- Ring Functionalization : Fluorination at C6 via electrophilic reagents (e.g., Selectfluor) enhances metabolic stability, as demonstrated in preclinical ADME studies .
- Scaffold Diversification : Late-stage diversification via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups for structure-activity relationship (SAR) exploration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
